

A Comparative Analysis of Asteltoxin A and Aurovertin as ATP Synthase Inhibitors

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Compound of Interest

Compound Name: Asteltoxin

Cat. No.: B162491

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This guide provides a detailed comparison of the potency and mechanisms of action of two mycotoxins, **Asteltoxin A** and Aurovertin, as inhibitors of F1Fo-ATP synthase. This essential enzyme plays a central role in cellular energy metabolism, making it a critical target for therapeutic development and toxicological studies.

Executive Summary

Asteltoxin A and Aurovertin are structurally related polyketide mycotoxins that potently inhibit the F1 catalytic domain of mitochondrial ATP synthase.[1][2] Both compounds are understood to share the same binding site on the β -subunit of the F1 complex, leading to a disruption of ATP synthesis and hydrolysis.[3] While extensive quantitative data is available for Aurovertin's inhibitory effects on various cell lines, specific IC50 and Ki values for **Asteltoxin A**'s direct inhibition of ATP synthase are not well-documented in publicly available literature. However, qualitative descriptions consistently characterize **Asteltoxin A** as a potent inhibitor of both ATP synthesis and hydrolysis.[4][5] This guide synthesizes the available experimental data to facilitate a comprehensive comparison of these two inhibitors.

Data Presentation: Potency and Cellular Effects

The following table summarizes the available quantitative data for **Asteltoxin A** and Aurovertin. It is important to note the current gap in the literature regarding specific ATP synthase inhibitory constants for **Asteltoxin A**.

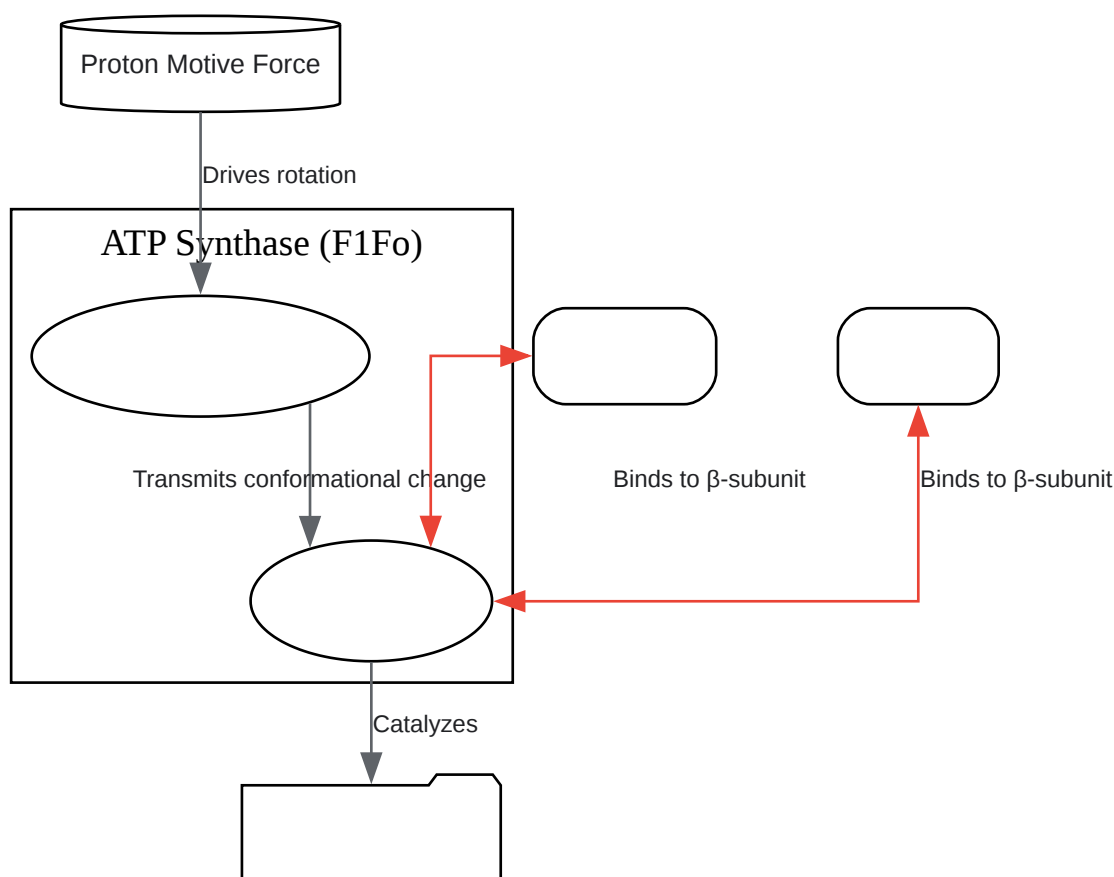
Inhibitor	Target	Action	Potency	Cell Line/System	Reference
Asteltoxin A	F1 domain of ATP synthase	Inhibition of ATP synthesis and hydrolysis	Data not available	E. coli BFI-ATPase, Rat liver mitochondria	[4] [5]
H1N1 Influenza Virus	Antiviral Activity	IC50: $>0.54 \pm 0.06$ μM	-		[4]
H3N2 Influenza Virus	Antiviral Activity	IC50: 0.84 ± 0.02 μM	-		[4]
Aurovertin B	F1 domain of ATP synthase (β -subunit)	Inhibition of ATP synthesis and hydrolysis (Mixed, noncompetitive)	IC50: 0.09 μM	MCF-7 (Breast Cancer)	
IC50: 0.89 μM	T-47D (Breast Cancer)				
IC50: 5.52 μM	MDA-MB-231 (Breast Cancer)				
IC50: 10.8 μM	SMMC-7721 (Hepatocellular Carcinoma)				
IC50: 14.7 μM	HL-60 (Leukemia)				

IC50: 14.7 μM	A-549 (Lung Cancer)
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IC50: 22.4 μM	SW480 (Colon Cancer)
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Mechanism of Action

Both **Asteltoxin A** and Aurovertin target the F1 catalytic subunit of the ATP synthase complex. Aurovertin has been shown to bind to a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the β -subunits.[1] This binding is uncompetitive with respect to nucleotides and prevents the conformational changes required for the catalytic cycle of ATP synthesis and hydrolysis.[1] **Asteltoxin A** is reported to bind to the same site as Aurovertin, suggesting a similar inhibitory mechanism.[3]

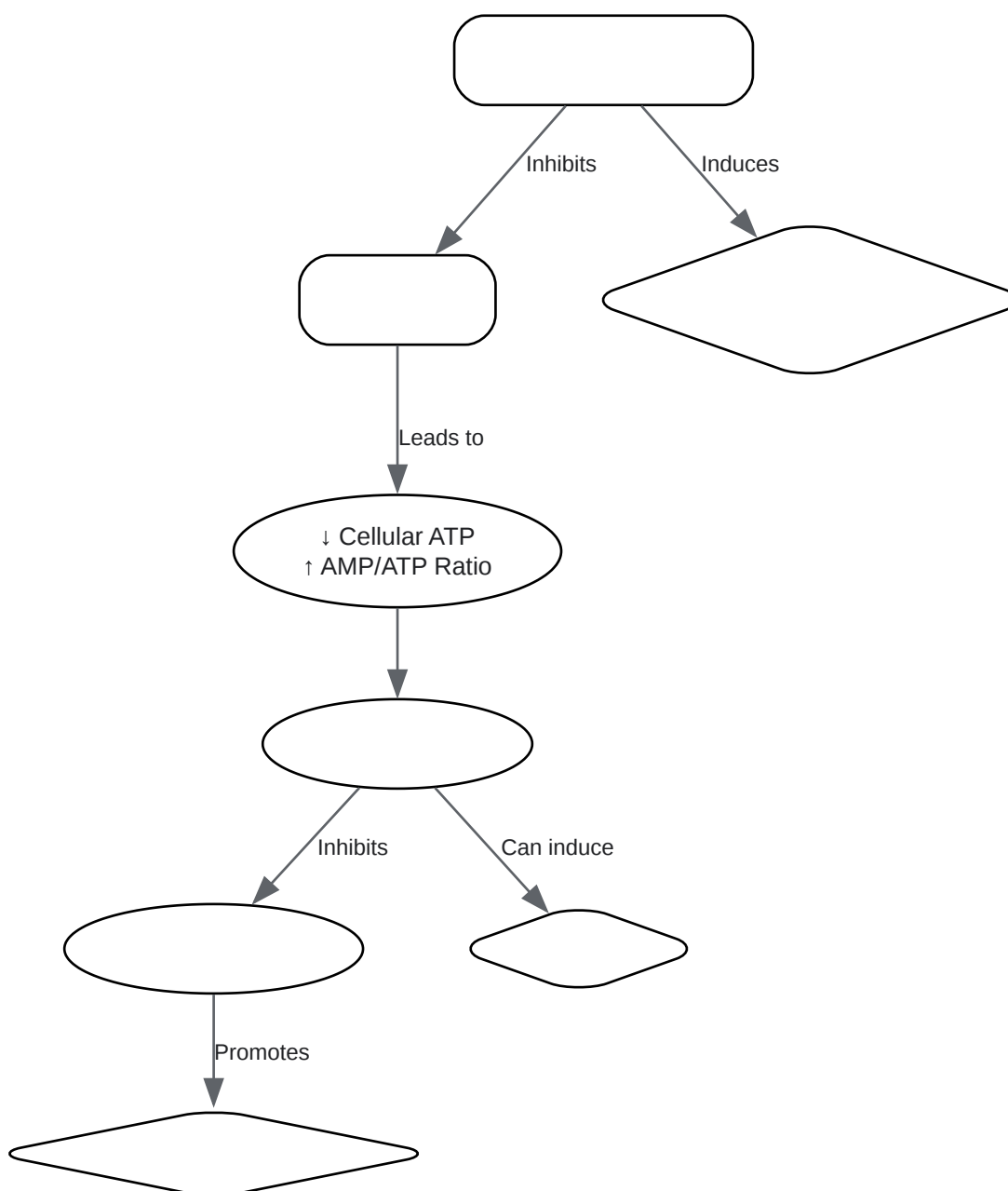


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Mechanism of ATP Synthase Inhibition.

Signaling Pathways and Cellular Consequences

Inhibition of ATP synthase by **Asteltoxin A** and Aurovertin leads to a decrease in cellular ATP levels and an increase in the AMP/ATP ratio. This energy deficit triggers a cascade of downstream signaling events, primarily through the activation of AMP-activated protein kinase (AMPK).



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Downstream signaling effects of inhibition.

Experimental Protocols

Measurement of ATP Synthesis (Luciferase-Based Assay)

This protocol is adapted for measuring the rate of ATP synthesis in isolated mitochondria or reconstituted ATP synthase preparations.

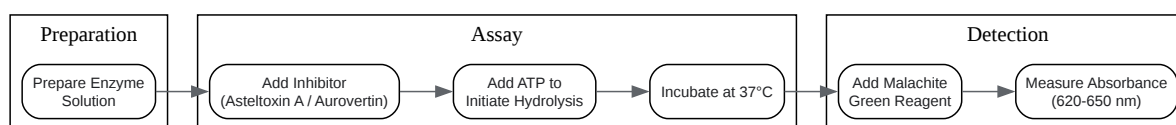
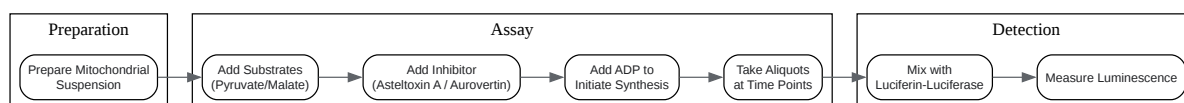
Materials:

- Isolated mitochondria or purified F1Fo-ATP synthase
- Assay Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, 5 mM MgCl₂, 10 mM K₂HPO₄, pH 7.4
- Substrates: e.g., 10 mM pyruvate, 5 mM malate
- ADP (100 μM)
- Luciferin-luciferase ATP assay kit
- Luminometer

Procedure:

- Prepare mitochondrial suspension at a concentration of 0.5 mg/mL in the assay buffer.
- Add substrates to the mitochondrial suspension to energize the mitochondria and initiate the proton motive force.
- Add the test inhibitor (**Asteltoxin A** or Aurovertin) at various concentrations and incubate for 5 minutes.
- Initiate ATP synthesis by adding ADP.
- At defined time points, take aliquots of the reaction mixture and add them to the luciferin-luciferase reaction mix.

- Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
- Calculate the rate of ATP synthesis and determine the IC50 value of the inhibitor.



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References

1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. mdpi.com [mdpi.com]
5. Inhibition of mitochondrial respiration by asteltoxin, a respiratory toxin from Emericella varicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

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